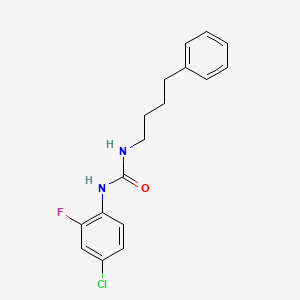![molecular formula C13H19N3O4S B4717751 N-{2-[(phenylsulfonyl)amino]ethyl}-4-morpholinecarboxamide](/img/structure/B4717751.png)
N-{2-[(phenylsulfonyl)amino]ethyl}-4-morpholinecarboxamide
Vue d'ensemble
Description
N-{2-[(phenylsulfonyl)amino]ethyl}-4-morpholinecarboxamide, also known as PZQ, is a chemical compound that has been extensively studied for its potential use in treating parasitic infections. The compound was first synthesized in the 1970s, and since then, it has been the subject of numerous studies aimed at understanding its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-{2-[(phenylsulfonyl)amino]ethyl}-4-morpholinecarboxamide is not fully understood, but it is thought to involve the inhibition of calcium signaling in cells. N-{2-[(phenylsulfonyl)amino]ethyl}-4-morpholinecarboxamide has been shown to inhibit the activity of a specific type of calcium channel known as the voltage-gated calcium channel. This inhibition leads to a decrease in calcium influx into cells, which can have a variety of downstream effects on cellular processes.
Biochemical and physiological effects:
N-{2-[(phenylsulfonyl)amino]ethyl}-4-morpholinecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of calcium signaling and the modulation of neurotransmitter release. N-{2-[(phenylsulfonyl)amino]ethyl}-4-morpholinecarboxamide has also been shown to have anti-inflammatory and immunomodulatory effects, which may have potential applications in the treatment of autoimmune diseases and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-{2-[(phenylsulfonyl)amino]ethyl}-4-morpholinecarboxamide for use in lab experiments is its specificity for calcium signaling pathways. This specificity allows researchers to study the effects of calcium signaling on a variety of cellular processes. However, one limitation of N-{2-[(phenylsulfonyl)amino]ethyl}-4-morpholinecarboxamide is its potential toxicity, which can limit its use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for research on N-{2-[(phenylsulfonyl)amino]ethyl}-4-morpholinecarboxamide. One area of interest is the development of more specific and potent inhibitors of calcium signaling pathways. Another area of interest is the investigation of the potential therapeutic applications of N-{2-[(phenylsulfonyl)amino]ethyl}-4-morpholinecarboxamide in the treatment of autoimmune diseases and other inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of N-{2-[(phenylsulfonyl)amino]ethyl}-4-morpholinecarboxamide and its potential effects on cellular processes.
Applications De Recherche Scientifique
N-{2-[(phenylsulfonyl)amino]ethyl}-4-morpholinecarboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of N-{2-[(phenylsulfonyl)amino]ethyl}-4-morpholinecarboxamide as a tool for studying the role of calcium signaling in cellular processes. N-{2-[(phenylsulfonyl)amino]ethyl}-4-morpholinecarboxamide has been shown to inhibit calcium signaling in a variety of cell types, and this inhibition has been linked to a number of physiological and pathological processes.
Propriétés
IUPAC Name |
N-[2-(benzenesulfonamido)ethyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c17-13(16-8-10-20-11-9-16)14-6-7-15-21(18,19)12-4-2-1-3-5-12/h1-5,15H,6-11H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNPKZGGYUCYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4717671.png)
![methyl 2-[(2-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B4717678.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-butanesulfonamide](/img/structure/B4717685.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4717689.png)
![4-(2-methoxyethyl)-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B4717698.png)

![2-(4-chlorophenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4717714.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-butyl-1,3-thiazolidine-2,4-dione](/img/structure/B4717722.png)
![2-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B4717730.png)
![2-(4-tert-butylphenyl)-4-[(dimethylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4717732.png)
![1-(3-chlorophenyl)-4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4717749.png)
![{2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]ethyl}dimethylamine hydrochloride](/img/structure/B4717752.png)

![1-[(4-tert-butylphenoxy)methyl]-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4717765.png)